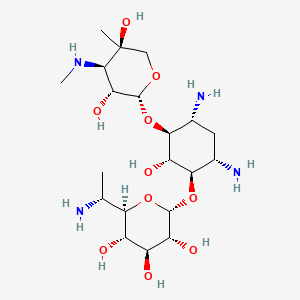

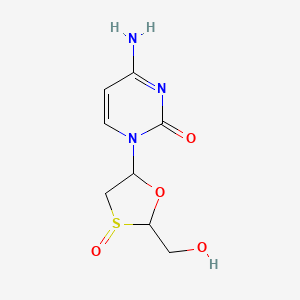

拉米夫定杂质 G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .

Molecular Structure Analysis

The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .科学研究应用

Anti-Retroviral Drug Delivery Systems

Lamivudine has been used in the development of novel anti-retroviral drug delivery systems. Specifically, it has been conjugated and loaded with other anti-HIV drugs onto G2 dendrimers, a type of nano-biopolymer . These nano-constructs have shown significant decrease in retroviral activity without any cell toxicity .

Treatment of HIV and Hepatitis B

Lamivudine is an effective anti-HIV pharmaceutical that is used for therapeutic purposes or prevention of HIV/AIDS . It has also been successfully applied to treat other viral diseases such as chronic Hepatitis B .

Prevention of HBV Reactivation in Chemotherapy

Patients with HBV infections who receive anticancer chemotherapy can face life-threatening complications due to HBV reactivation. Lamivudine is used, along with other antiretrovirals, to prevent the reactivation of the Hepatitis B virus during and after chemotherapy .

Sensitizing Cancer Cells to Chemotherapy

Lamivudine has been shown to sensitize cancer cells to chemotherapy . This means that it can enhance the effectiveness of chemotherapy in treating cancer.

Environmental Risk Assessment

Lamivudine has been studied for its environmental impacts as an emerging contaminant. Ecotoxicity bioassays have been employed to assess the environmental threat lamivudine poses to aquatic fauna and flora .

Degradation of Pharmaceutical Contaminants

Lamivudine has been used in the study of advanced oxidation processes (AOP) for the degradation of pharmaceutical contaminants, such as antiretrovirals, in the environment .

Potential Anti-COVID-19 Applications

Recent reports have proposed that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In silico docking evidence suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase .

Formulation of Solid Lipid Nanoparticles

Lamivudine has been used in the formulation of solid lipid nanoparticles (SLNs), which are a type of drug delivery system .

安全和危害

While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

属性

IUPAC Name |

4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQAXFNQNADRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamivudine sulfoxide, (R)- | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)